molecular formula C31H60N10O9 B14757153 PAR-2 Activating Peptide acetate

PAR-2 Activating Peptide acetate

Cat. No.: B14757153
M. Wt: 716.9 g/mol
InChI Key: PZBHHOZNEMXTKZ-DBYSMBDASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PAR-2 Activating Peptide acetate is a synthetic peptide agonist designed for the specific activation of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR) involved in a wide array of physiological and pathophysiological processes . This receptor is unique as it is activated by proteolytic cleavage of its N-terminus, which exposes a tethered ligand that binds intramolecularly to activate the receptor . This peptide mimics the tethered ligand sequence, allowing for direct receptor activation without the need for proteolytic cleavage, providing a valuable tool for controlled PAR2 research . Upon binding and activation, PAR2 couples primarily to Gαq proteins, leading to the stimulation of phospholipase C (PLC). This triggers the inositol trisphosphate (IP3) signaling pathway, resulting in a rapid and transient mobilization of intracellular calcium stores ([Ca2+]i) . This core signaling event can be measured as a key indicator of PAR2 activation. Downstream consequences include the phosphorylation of mitogen-activated protein kinases (ERK1/2), activation of NF-κB, and induction of various inflammatory and fibrotic genes . This agonist is an essential research tool for investigating the role of PAR2 in numerous disease contexts. It has been shown to be critically involved in inflammatory conditions such as arthritis, asthma, inflammatory bowel disease, and atopic dermatitis . Its function also extends to pain sensation, fibrotic diseases (e.g., renal fibrosis), and recently, in fundamental biological processes such as egg activation and embryonic development in model organisms . Researchers can use this compound to elucidate PAR2-mediated signaling cascades, study receptor trafficking, and explore its cross-talk with other receptors like the EGF receptor . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C31H60N10O9

Molecular Weight

716.9 g/mol

IUPAC Name

acetic acid;(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-N-[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-3-methylpentanamide

InChI

InChI=1S/C29H56N10O7.C2H4O2/c1-7-17(6)23(39-27(45)21(12-16(4)5)38-25(43)18(30)14-40)28(46)35-13-22(41)36-19(9-8-10-34-29(32)33)26(44)37-20(24(31)42)11-15(2)3;1-2(3)4/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,46)(H,36,41)(H,37,44)(H,38,43)(H,39,45)(H4,32,33,34);1H3,(H,3,4)/t17-,18-,19-,20-,21-,23-;/m0./s1

InChI Key

PZBHHOZNEMXTKZ-DBYSMBDASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N.CC(=O)O

Origin of Product

United States

Molecular and Cellular Mechanisms of Par2 Activation by Activating Peptides

Extracellular N-terminal Cleavage and Exposure of Cryptic Tethered Ligand

The activation of Protease-Activated Receptor 2 (PAR2) is initiated by the proteolytic cleavage of its N-terminal domain. mdpi.com This process exposes a previously hidden "tethered ligand" which then self-activates the receptor. dntb.gov.ua Serine proteases, such as trypsin, are responsible for this cleavage, which in humans occurs between Arginine36 and Serine37. interchim.frnih.gov This cleavage event is irreversible and is a key step in initiating PAR2-mediated signaling. interchim.fr The unmasked tethered ligand, with the sequence SLIGKV in humans, then binds to the receptor to trigger a conformational change and subsequent intracellular signaling. interchim.frnih.gov

Studies have shown that the signal peptide of PAR2 plays a crucial role in preventing premature cleavage and activation of the receptor within the cell. nih.govplos.org Deletion of this signal peptide leads to reduced cell surface expression and a diminished response to both trypsin and synthetic activating peptides. plos.org However, if the tethered ligand region is also deleted, the functional cell surface expression of the receptor is restored, suggesting that the signal peptide protects the receptor from unintended intracellular activation. nih.govplos.org

Binding Modes of Synthetic PAR2 Activating Peptides to the Receptor

Synthetic peptides that mimic the tethered ligand, such as SLIGKV-NH2, can directly activate PAR2 without the need for proteolytic cleavage. acs.org These peptides are thought to bind to an orthosteric site within the transmembrane bundle of the receptor. nih.gov Computational modeling and mutagenesis studies have been employed to understand the specific binding interactions. nih.govacs.org These studies suggest that the N-terminus of the synthetic peptide likely occupies a similar position to the heterocyclic groups of some synthetic non-peptide agonists. nih.gov

The binding of these activating peptides is a critical step for receptor activation and has been a focus of research to develop novel agonists and antagonists. nih.gov The affinity of these peptides can be modulated by modifications to their sequence. For instance, N-terminal capping with an acetyl group can eliminate PAR-2 activity, while other modifications can enhance potency. researchgate.net

Specific Residues and Extracellular Loops Critical for Peptide-Mediated Activation

The interaction between the activating peptide and PAR2 involves specific residues and extracellular loops of the receptor. The second extracellular loop (ECL2) is considered a primary binding site for the tethered ligand and synthetic activating peptides. researchgate.netresearchgate.net

Mutagenesis studies have identified several key residues involved in this interaction. For example, mutations in the juxtamembrane region of the third intracellular loop (i3) can affect the constitutive activity of the receptor. nih.gov Specifically, mutating residue M274 to alanine (B10760859) has been shown to eliminate this constitutive signaling. nih.gov

The following table summarizes key residues and their roles in PAR2 activation:

Residue/RegionLocationRole in Activation
Arginine36N-terminusSite of proteolytic cleavage by trypsin. plos.org
Serine37N-terminusFirst residue of the tethered ligand. researchgate.net
ECL2ExtracellularPrimary binding site for the tethered ligand. researchgate.netresearchgate.net
M274i3 LoopInvolved in constitutive receptor activity. nih.gov

Inter Receptor Dynamics and Signaling Cross Talk Involving Par2 Activating Peptides

PAR-PAR Heterodimerization and Transactivation Mechanisms

Within the PAR family, there is significant evidence for direct and indirect interactions between its members, leading to novel signaling properties.

PAR1 and PAR2, while activated by different proteases, can form stable heterodimers. nih.govresearchgate.netnih.gov This physical association has profound functional consequences. Studies have shown that PAR1 and PAR2 can reside in close proximity on the cell membrane, forming a complex that is essential for certain cellular responses. nih.gov For instance, in vascular smooth muscle cells, the presence of PAR2 is required for PAR1-mediated hyperplasia, suggesting that PAR1-PAR2 heterodimerization is a necessary component for this signaling process. nih.gov

Cross-desensitization is another important aspect of PAR1-PAR2 functional coupling. Activation of one receptor can lead to the desensitization of the other. For example, in Jurkat T-cells, activation of both PAR1 and PAR2 by a PAR1-derived peptide agonist leads to a reduced calcium signaling response upon subsequent stimulation with either a PAR3-derived peptide or thrombin, which are known to activate PAR1 and PAR2 in these cells. nih.gov This suggests that the signaling pathways of PAR1 and PAR2 converge at a point that leads to a shared desensitization mechanism.

A key mechanism of PAR-PAR cross-talk is transactivation, where the activation of one PAR leads to the activation of another. A well-documented example is the unidirectional transactivation of PAR2 by PAR1. nih.gov Upon cleavage by thrombin, the newly exposed tethered ligand of PAR1 can bind to and activate PAR2 in trans. nih.gov This process necessitates the close proximity of the two receptors, likely in the form of a heterodimer. nih.gov This PAR1-mediated transactivation of PAR2 has been implicated in pathological conditions such as sepsis and arterial injury. nih.gov

Conversely, there is also evidence for bidirectional regulation. For instance, in isolated perfused rat kidneys, activation of both PAR1 and PAR2 can have bidirectional effects on renal hemodynamics. nih.gov While not a direct transactivation in the same manner as the PAR1-tethered ligand mechanism, this highlights the complex interplay and mutual influence of PAR1 and PAR2 signaling in a physiological context.

Cross-Talk with Other G Protein-Coupled Receptors

PAR2 signaling is not confined to interactions within the PAR family. It also engages in cross-talk with a variety of other G protein-coupled receptors (GPCRs), which are a large and diverse group of membrane receptors that respond to a wide array of external signals. nih.govkhanacademy.orgyoutube.com This interaction can occur through several mechanisms, including the release of agonists for other GPCRs or through intracellular signaling convergence. nih.govd-nb.inforesearchgate.net For example, PAR activation can lead to the release of prostaglandins, which then act on prostanoid receptors. nih.govresearchgate.net Additionally, intracellular signaling pathways activated by PAR2 can modulate the activity of other GPCRs, such as the bradykinin (B550075) B2 receptor and purinergic P2Y receptors. nih.govresearchgate.net The ability of PAR2 to couple to various G proteins, including Gαi1, Gαo, and Gα12, provides multiple avenues for such cross-talk. frontiersin.org

Interaction and Signal Integration with Toll-like Receptors (TLRs), such as TLR4

A critical area of PAR2 cross-talk involves its interaction with Toll-like receptors (TLRs), which are key pattern recognition receptors in the innate immune system. nih.govfrontiersin.org The interaction between PAR2 and TLRs, particularly TLR4, can be both cooperative and antagonistic, leading to customized inflammatory responses. nih.govresearchgate.net

Studies have shown that PAR2 and TLR4 can physically associate in an agonist-dependent manner. nih.govresearchgate.net This interaction can lead to synergistic signaling, where co-activation of PAR2 and TLR4 enhances the activation of transcription factors like NF-κB, leading to increased production of pro-inflammatory cytokines such as IL-8. nih.govfrontiersin.org Conversely, PAR2 activation can also negatively regulate TLR3- and TLR4-mediated antiviral pathways by inhibiting the activation of IRF-3 and STAT1. nih.govresearchgate.net

The mechanism of PAR2-TLR4 cross-talk is complex and can involve different adaptor proteins. nih.govfrontiersin.org For example, in the presence of TLR4, PAR2 signaling can be enhanced through the recruitment of the MyD88 adaptor protein. nih.govfrontiersin.org In the absence of TLR4, PAR2 can still signal by recruiting other adaptors like TRIF and TRAM. frontiersin.org This highlights the context-dependent nature of PAR2-TLR4 signal integration.

Interaction Receptors Involved Key Findings References
Cooperative Signaling PAR2, TLR2, TLR3, TLR4Enhanced NF-κB-dependent IL-8 expression. nih.gov
Antagonistic Signaling PAR2, TLR3PAR2 activation suppresses TLR3-driven antiviral pathways (reduced IRF-3 and STAT1 activation). nih.govresearchgate.net
Physical Association PAR2, TLR4Agonist-dependent physical interaction. nih.govresearchgate.net
Adaptor Protein Recruitment PAR2, TLR4Enhanced NF-κB signaling via MyD88 recruitment in the presence of TLR4. nih.govfrontiersin.org

Transactivation of Receptor Tyrosine Kinases (RTKs), including Epidermal Growth Factor Receptor (EGFR) and Transforming Growth Factor-beta Receptor (TGF-βR)

PAR2 activation can lead to the transactivation of receptor tyrosine kinases (RTKs), a family of cell surface receptors that play crucial roles in cell growth, differentiation, and survival. nih.govd-nb.info This transactivation can occur through both extracellular and intracellular mechanisms.

One major mechanism involves the PAR2-mediated activation of matrix metalloproteinases (MMPs), which then cleave and release RTK ligands, such as heparin-binding EGF (HB-EGF) and transforming growth factor-α (TGF-α), from the cell surface. nih.govnih.govd-nb.inforesearchgate.net These released ligands then bind to and activate their respective RTKs, such as the Epidermal Growth Factor Receptor (EGFR). nih.govfrontiersin.orgnih.gov PAR2-mediated EGFR transactivation has been implicated in various cellular processes, including intestinal mucin secretion and the development of gefitinib (B1684475) resistance in non-small-cell lung cancer. nih.govfrontiersin.orgsigmaaldrich.com

Intracellularly, PAR2 can transactivate RTKs through the activation of cytosolic kinases like Src, PI3K, and PKC. nih.govnih.gov This intracellular pathway can also contribute to the phosphorylation and activation of EGFR. nih.gov

PAR2 also engages in significant cross-talk with the Transforming Growth Factor-beta Receptor (TGF-βR) signaling pathway. nih.govmdpi.comnih.gov Activation of PAR2 can induce the phosphorylation of Smad2/3, key downstream effectors of the canonical TGF-β signaling pathway. nih.govfrontiersin.org This can occur through the transactivation of both EGFR and TGF-βR. nih.gov The PAR2-mediated activation of MMPs can also lead to the activation of latent TGF-β. nih.gov This synergistic interaction between PAR2 and TGF-β signaling pathways can contribute to pro-fibrotic responses in tissues like the kidney. nih.gov

Transactivation Target Mechanism Downstream Effects References
EGFR MMP-mediated release of EGFR ligands (e.g., HB-EGF, TGF-α); Intracellular kinase activation (e.g., Src, PI3K, PKC).Increased cell proliferation, migration, and mucin secretion. nih.govfrontiersin.orgnih.govnih.govfrontiersin.orgsigmaaldrich.com
TGF-βR Transactivation involving EGFR; MMP-mediated activation of latent TGF-β.Phosphorylation of Smad2/3; Induction of pro-fibrotic gene expression (e.g., CTGF). nih.govfrontiersin.orgmdpi.comnih.gov
VEGFR2 Potential transactivation.Pro-atherogenic effects in vascular cells under obesogenic conditions. frontiersin.org

Preclinical and Mechanistic Investigations of Par2 Activating Peptide Functions in Biological Systems

Role in Inflammatory Processes and Immune Regulation

Protease-activated receptor 2 (PAR2) is a key cell-surface receptor involved in sensing and responding to proteases in the cellular environment. Its activation by a PAR-2 activating peptide, which mimics the action of activating proteases like trypsin, triggers a variety of signaling pathways that play a significant role in inflammation and immune responses. frontiersin.orgfrontiersin.org

Context-Dependent Duality in Modulating Inflammation and Tissue Repair

The role of PAR2 activation in inflammation and tissue repair is notably complex, exhibiting a dual nature that is dependent on the context of its activation. nih.govnih.gov Research indicates that whether PAR2 activation promotes a pro-inflammatory or a protective and regenerative response is determined by the initial site of activation—the immune system or the damaged tissue itself. nih.gov

When PAR2 is first activated within the immune system, it tends to exacerbate inflammation and impede recovery. nih.gov Conversely, if the initial activation occurs in the damaged tissue, it promotes healing and regeneration. nih.gov This duality is critical, as PAR2 activation can participate in inflammatory reactions, yet also be protective to mucosal surfaces. nih.gov Some studies have shown that PAR2 activation can suppress inflammation, while others highlight its pro-inflammatory effects. frontiersin.orgnih.gov For instance, in certain models of colitis, PAR2 activation is pro-inflammatory, while in others, it demonstrates protective effects. nih.gov This context-dependent function underscores the complexity of targeting PAR2 for therapeutic purposes.

Mechanisms in Acute Inflammatory Responses

In acute inflammation, the activation of PAR2 by its activating peptide initiates several mechanisms that contribute to the inflammatory cascade. Intra-articular injection of PAR2-agonist peptides can induce potent pro-inflammatory effects, including prolonged joint swelling. nih.gov The activation of PAR2 can lead to edema and the infiltration of neutrophils, key cells in the acute inflammatory response. frontiersin.orgfrontiersin.org This process is often mediated by the release of neuropeptides like calcitonin gene-related peptide and substance P. frontiersin.orgfrontiersin.org

Furthermore, PAR2 activation can trigger a positive feedback loop that amplifies and sustains inflammation. nih.gov When stimulated, PAR2 can induce the generation of more proteases that can, in turn, activate PAR2 on various cells, including immune cells and neurons. nih.gov This self-perpetuating cycle can lead to sustained inflammation and associated pain. nih.gov In human keratinocytes, PAR2 activation leads to the production of pro-inflammatory cytokines through the activation of the NF-κB pathway, contributing to skin inflammation. frontiersin.orgnih.gov

Contributions to Chronic Inflammatory Conditions (e.g., Arthritis, Psoriatic Arthritis)

PAR2 has been strongly implicated in the pathology of chronic inflammatory diseases, particularly arthritis. nih.gov It is considered a key therapeutic target in inflammatory joint diseases. nih.govstrath.ac.uk Studies have shown that PAR2 expression is significantly upregulated in the synovial tissue of individuals with rheumatoid arthritis and osteoarthritis. nih.govstrath.ac.uk

In models of inflammatory arthritis, activation of PAR2 contributes to synovitis and promotes the release of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), which are enzymes that degrade cartilage. nih.govnih.gov Research using PAR2-deficient mice has demonstrated that these mice are protected from developing arthritis, highlighting the central role of this receptor in the disease process. nih.gov

In the context of psoriatic arthritis (PsA), PAR2 and its activating proteases are considered important mediators of inflammation. nih.gov Elevated levels of trypsin-like serine protease activity, which can activate PAR2, have been found in the synovial fluid of PsA patients. nih.gov Activation of PAR2 on monocytes and macrophages from PsA patients has been shown to increase the production of monocyte chemoattractant protein-1 (MCP-1), a key molecule in recruiting these immune cells to the joint. nih.govnih.gov

Modulation of Immune Cell Function (e.g., Mast Cells, Monocytes, Macrophages, Neutrophils, Dendritic Cells)

PAR2 activating peptide significantly modulates the function of various immune cells, playing a crucial role in orchestrating the immune response. frontiersin.orgfrontiersin.org

Mast Cells: Activation of PAR2 on mast cells can lead to their degranulation and the release of inflammatory mediators. frontiersin.orgnih.gov Interestingly, some studies show this can lead to the release of proteases that may have both pro- and anti-inflammatory effects by degrading other cytokines. nih.gov For example, a PAR-2 activating peptide was shown to induce the release of proteases from mast cells that could degrade TNF, a major pro-inflammatory cytokine. nih.gov

Monocytes and Macrophages: In psoriatic arthritis, PAR2 activation on monocytes and macrophages leads to the production of MCP-1, promoting their recruitment to inflamed joints. nih.govnih.gov However, the role of PAR2 in macrophages can be dual. In the presence of a potent inflammatory stimulus like LPS, PAR2 activation can shift macrophages towards an anti-inflammatory and alternatively activated phenotype. nih.gov This includes enhancing the production of the anti-inflammatory cytokine IL-10 while suppressing pro-inflammatory cytokines like TNF-α and IL-6. nih.gov

Neutrophils: PAR2 activation is involved in neutrophil infiltration into inflamed tissues, a hallmark of acute inflammation. frontiersin.orgfrontiersin.org

Dendritic Cells (DCs): PAR2 signaling promotes the maturation and trafficking of dendritic cells to lymph nodes. nih.gov Activation of PAR2 increases the expression of maturation markers on DCs, enhancing their ability to present antigens and activate T-cells. nih.gov This provides a mechanism for how PAR2 contributes to the pro-inflammatory effects observed in various models of inflammation. nih.gov

Gastrointestinal System Physiology and Pathophysiology

The gastrointestinal (GI) tract is a primary site of PAR2 expression and function, where its activation plays a multifaceted role in both normal physiology and disease states. nih.gov

Regulation of Intestinal Smooth Muscle Motility and Exocrine Secretion (e.g., Chloride Secretion)

PAR2 activation has been shown to modify gut motility and secretory functions. nih.gov Functional studies using PAR-2 activating peptides have indicated a role for PAR2 in regulating the contractility of gastric smooth muscle. nih.gov In the colon, PAR2 activation can induce relaxation of smooth muscle. nih.gov However, in the context of intestinal inflammation, such as in experimental colitis, this PAR-2-mediated relaxation is impaired, which may contribute to the motility disorders seen in inflammatory bowel disease (IBD). nih.gov This impairment is associated with a significant reduction in PAR2 mRNA expression in the colonic muscle. nih.gov

Regarding exocrine secretion, PAR-2 activating peptides have been demonstrated to stimulate chloride secretion in the jejunum. nih.gov This effect is mediated by a receptor that can be activated by serine proteases and is dependent on the production of prostaglandins. nih.gov The response to the PAR-2 activating peptide is abolished in the absence of chloride, confirming its role in ion transport. nih.gov Beyond the intestine, PAR2 activation also prompts salivary exocrine secretion. nih.gov

Modulation of Intestinal Permeability and Mucosal Barrier Integrity

The activation of Protease-Activated Receptor 2 (PAR2) plays a complex and pivotal role in regulating the permeability of the intestinal epithelium and maintaining the integrity of the mucosal barrier. Research indicates that PAR2 activation can lead to an increase in intestinal permeability. Studies have shown that the application of PAR2 agonists promotes an increase in colonic permeability, which is associated with inflammation and disruption of the intestinal barrier's integrity. nih.gov This process involves the phosphorylation of myosin light chain kinase (MLCK) through calmodulin, leading to the contraction of the epithelial cell cytoskeleton and a subsequent increase in mucosal permeability. nih.gov Another mechanism involves the activation of the ERK1/2 pathway by proteases like tryptase, which also results in MLCK phosphorylation and epithelial disruption. nih.gov

Conversely, there is evidence suggesting that PAR2-mediated autophagy is crucial for maintaining mucosal barrier integrity. nih.gov PAR2 activation induces autophagy, which in turn upregulates the expression of tight junction proteins, thereby strengthening the intestinal epithelial barrier. nih.govnih.gov Inhibition of PAR2 has been observed to decrease the expression of proteins involved in autophagy and tight junctions, leading to increased intestinal permeability. nih.govnih.gov When autophagy is suppressed, the protective effect of PAR2 activation on intestinal permeability is significantly diminished. nih.gov This suggests a dual role for PAR2, where its effects on intestinal permeability are context-dependent and influenced by the specific signaling pathways activated.

Table 1: Effects of PAR2 Modulation on Intestinal Permeability

Experimental ConditionKey FindingsReference
PAR2 agonist applicationIncreased colonic permeability, inflammation, and disruption of intestinal barrier integrity. nih.gov
PAR2 activationInduces autophagy, upregulates tight junctions, and maintains intestinal integrity. nih.gov
PAR2 inhibitionDecreased expression of autophagy-related and tight-junction-related factors, increased intestinal permeability. nih.govnih.gov
PAR2 activation with autophagy suppressionSignificantly increased intestinal permeability. nih.gov

Role in Experimental Colitis Models (e.g., TNBS-induced colitis)

The involvement of PAR2 in the pathogenesis of inflammatory bowel disease (IBD) has been extensively studied using experimental models of colitis, such as that induced by 2,4,6-trinitrobenzenesulfonic acid (TNBS). The findings, however, have sometimes appeared contradictory, suggesting both pro-inflammatory and anti-inflammatory roles for this receptor. tandfonline.com

Several studies have demonstrated a pro-inflammatory role for PAR2 activation in colitis. For instance, in a rat model of TNBS-induced colitis, the administration of a PAR2 antagonist was shown to ameliorate the condition, reducing mortality and pathological markers like colon obstruction, ulceration, and wall thickness more effectively than the standard drug sulfasalazine. nih.gov This suggests that blocking PAR2 is a viable therapeutic strategy for colitis. nih.gov Further supporting this, studies in mice have shown that PAR2 deficiency leads to reduced inflammation in TNBS-induced colitis. tandfonline.com The activation of PAR2 by proteases is a key step in this inflammatory cascade. tandfonline.com In fact, it has been shown that colitis can favor the expansion of proteolytic bacteria that, in turn, activate PAR2 and amplify the inflammatory response. nih.govoup.com

The mechanism appears to involve neurogenic inflammation, as PAR2 agonist-induced colitis in mice was attenuated by antagonists for neurokinin-1 and calcitonin-gene-related peptide (CGRP) receptors. nih.gov This points to the release of neuropeptides as a consequence of PAR2 activation, which then drives the inflammatory process. nih.gov In line with this, the administration of trypsin, a PAR2 activator, in a TNBS-induced colitis model in rats was found to increase the severity of the disease, further implicating PAR2 activation in the exacerbation of intestinal inflammation. nih.gov

Table 2: Research Findings on PAR2 in Experimental Colitis

ModelInterventionOutcomeImplicationReference
Rat TNBS-induced colitisPAR2 antagonist (GB88)Ameliorated colitis, reduced mortality and pathologyPAR2 antagonism is a potential therapeutic strategy for colitis. nih.gov
Mouse TNBS-induced colitisPAR2 deficiencyReduced inflammationPAR2 plays a pro-inflammatory role in colitis. tandfonline.com
Mouse DSS-induced colitisProtease-resistant PAR2 miceAttenuated colitis severityProteolytic activation of PAR2 is crucial for colitis development. tandfonline.com
Mouse colitis modelPAR2 agonistInduced colitisPAR2 activation can initiate intestinal inflammation. nih.gov
Rat TNBS-induced colitisTrypsin (PAR2 activator)Increased disease severityPAR2 activation exacerbates existing intestinal inflammation. nih.gov

Cardiovascular System Dynamics

Regulation of Vascular Tone and Endothelium-Dependent Relaxations

PAR2 activation has significant effects on vascular tone, primarily causing endothelium-dependent relaxation. nih.govnih.gov Intravenous injection of PAR2 activating peptides in rats leads to a dose-dependent decrease in mean arterial blood pressure. nih.gov This hypotensive response is mediated, at least in part, by nitric oxide (NO), as inhibitors of nitric oxide synthase attenuate the effect. nih.gov In vitro studies on rat femoral artery and vein preparations have confirmed that PAR2 agonist peptides elicit a dose-dependent relaxation, a response that is abolished by the removal of the endothelium. nih.gov

The relaxation of vascular smooth muscle induced by PAR2 activation is a complex process. In porcine coronary arteries, both trypsin and PAR2-activating peptides cause endothelium-dependent relaxation. nih.gov Similarly, in rat thoracic aorta, a peptide mimicking the murine tethered ligand sequence of PAR2 induces endothelium-dependent relaxation that is inhibited by L-NAME, indicating the involvement of NO. nih.gov Further studies have shown that PAR2 activation triggers multicellular Ca2+ waves that propagate across the endothelium, leading to IP3-mediated Ca2+ release from internal stores and subsequent vasodilation. strath.ac.uknih.gov While NO is a key mediator, there is evidence for NO-independent mechanisms as well, particularly in smaller arteries. nih.govresearchgate.net Interestingly, chronic stimulation of PAR2 in mice can lead to endothelial and vascular smooth muscle cell dysfunction, partly due to PAR2 desensitization. researchgate.net

Contribution to Angiogenesis Research

PAR2 has been implicated in the process of angiogenesis, the formation of new blood vessels. In the context of cancer, particularly glioblastoma and lung adenocarcinoma, PAR2 activation has been shown to promote angiogenesis. Studies have demonstrated that PAR2 activation increases the secretion of vascular endothelial growth factor (VEGF), a key pro-angiogenic factor, in human glioblastoma cell lines. nih.gov This effect is mediated through the MAPK/ERK1/2 signaling pathway. nih.gov

In lung adenocarcinoma, upregulation of the gene encoding PAR2 (F2RL1) has been observed. Overexpression of F2RL1 promotes the formation of blood vessels by human umbilical vein endothelial cells (HUVECs). nih.gov This pro-angiogenic effect is linked to the activation of the epidermal growth factor receptor (EGFR) signaling pathway, as EGFR inhibitors can reverse the angiogenesis-promoting effects of PAR2 activation. nih.gov Furthermore, under obesogenic conditions, which are associated with elevated levels of pro-inflammatory adipokines, PAR2 expression is increased in vascular cells. frontiersin.org In this setting, PAR2 activation can induce pro-atherogenic effects, including cell proliferation, through the transactivation of the VEGF receptor 2 (VEGFR2). frontiersin.org This suggests that PAR2 acts as a link between obesity-related inflammation and atherogenesis. frontiersin.org

It is also noteworthy that platelets, which contain a variety of pro- and anti-angiogenic proteins within their α-granules, can differentially release these factors upon activation. nih.gov While the direct role of PAR2 activating peptide in this differential release requires further elucidation, the presence of angiogenic regulators within platelets points to another potential avenue through which PAR2 could influence angiogenesis. nih.gov

Neurological and Pain Pathways

Neuro-inflammation Studies

PAR2 plays a significant role in neuro-inflammatory processes. Increased expression and activation of PAR2 have been implicated in neuroinflammation and neurodegeneration. nih.gov In the context of ischemic brain injury, PAR2 expression is upregulated, and its activation contributes to neuronal cell death and disruption of the blood-brain barrier. nih.gov The activation of PAR2 by tryptase, a protease released from mast cells, can trigger neuroinflammatory responses by activating microglia and astrocytes, leading to the production of pro-inflammatory cytokines through MAPK and NF-κB signaling pathways. nih.gov

In models of peripheral inflammation, such as carrageenan-induced inflammation in rats, spinal PAR2 activation has been shown to contribute to hypersensitivity. mdpi.com Intrathecal administration of a PAR2 activating peptide aggravates thermal hyperalgesia, an effect that is dependent on the activation of TRPV1 receptors. mdpi.com This suggests a crucial interaction between PAR2 and TRPV1 in the modulation of nociceptive synaptic transmission in the spinal cord. mdpi.com

Furthermore, in the context of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, PAR2 is elevated in the central nervous system. nih.gov Antagonism of PAR2 in this model has been shown to attenuate disease progression by reducing the infiltration of T-cells and macrophages into the CNS and decreasing the production of pro-inflammatory cytokines. nih.govdoi.org This highlights the potential of targeting PAR2 as a therapeutic strategy for neuro-inflammatory diseases. nih.govresearchgate.net

Modulation of Nociception in Preclinical Pain Models (e.g., Cancer Pain)

Protease-activated receptor 2 (PAR-2) has emerged as a significant mediator in nociceptive signaling, particularly in the context of inflammatory and cancer-related pain. iiarjournals.orgnih.gov Research indicates that PAR-2 is expressed on primary afferent neurons, and its activation can lead to neuronal sensitization and the exacerbation of pain. iiarjournals.orgnih.gov

In preclinical models of cancer pain, the role of PAR-2 is increasingly evident. Studies have shown an upregulation of PAR-2 expression in nociceptor cells in mice with orthotopic osteolytic sarcoma, which correlates with pain-associated behaviors. iiarjournals.org Similarly, the trypsin-PAR-2 signaling pathway is implicated in pain related to pancreatic cancer. iiarjournals.org In models of oral cancer, which is known to be intensely painful, PAR-2 is overexpressed in cancer cells. nih.gov Activation of PAR-2 on both cancer cells and neurons contributes to oral cancer nociception. nih.gov Genetic deletion of the PAR-2 gene (F2rl1) on either cancer cells or neurons was found to partially reverse mechanical allodynia in mouse models. nih.gov

Mechanistically, PAR-2 activation contributes to peripheral sensitization. In cultured dorsal root ganglion (DRG) neurons, a PAR-2 activating peptide was shown to enhance the release of calcitonin gene-related peptide (CGRP), a key molecule in nociceptive signaling, when stimulated with capsaicin (B1668287) or potassium chloride. nih.gov Furthermore, in vivo studies demonstrated that injecting a PAR-2 activating peptide into the pancreatic duct activates and sensitizes pancreas-specific afferent neurons, measured by an increase in Fos expression, a marker of neuronal activation in the spinal cord. nih.gov In models of cancer-induced bone pain (CIBP), knocking down PAR-2 has been shown to alleviate pain by inhibiting the activation of astrocytes and the ERK/CREB signaling pathway in rats. nih.gov These findings underscore PAR-2 as a potential therapeutic target for managing cancer-related pain. iiarjournals.orgnih.gov

Table 1: Effects of PAR-2 Modulation in Preclinical Pain Models

Model SystemInterventionKey FindingsReference
Oral Cancer (Mouse)Genetic deletion of F2rl1 (PAR-2 gene) on cancer cells or neuronsPartially reversed mechanical cancer allodynia. nih.gov
Oral Cancer (Mouse)Nanoparticle-encapsulated PAR-2 antagonist (AZ3451)More effectively reversed nociception compared to the free drug. nih.gov
Cancer-Induced Bone Pain (Rat)PAR-2 knockdown/inhibitorAlleviated CIBP by inhibiting astrocyte activation and the ERK/CREB pathway. nih.gov
Osteolytic Sarcoma (Mouse)N/A (Observational)Increased PAR-2 expression in nociceptor cells correlated with pain behavior. iiarjournals.org
Pancreatic Cancer PainN/A (Observational)Trypsin-PAR-2 signaling contributes to cancer-related pain. iiarjournals.org
Cultured DRG Neurons (Rat)PAR-2 Activating PeptideEnhanced capsaicin- and KCl-evoked CGRP release. nih.gov
Pancreatitis Model (Rat)Intraductal PAR-2 Activating PeptideIncreased Fos expression in the spinal cord, indicating neuronal activation. nih.gov

Renal System Research

Mechanisms in Renal Inflammation and Injury Models

PAR-2 is abundantly expressed in the kidney, particularly in the proximal tubule epithelial cells and the renal vasculature. nih.govfrontiersin.org Its expression is often enhanced in various inflammatory kidney diseases. frontiersin.org A growing body of evidence from preclinical models suggests that PAR-2 activation plays a detrimental role in renal inflammation and injury, making it a potential therapeutic target for kidney diseases. mdpi.comnih.gov

In models of acute kidney injury (AKI) and chronic kidney disease (CKD), PAR-2 activation exacerbates injury by promoting inflammatory responses. mdpi.comnih.gov Studies using cultured human kidney tubular epithelial cells (HTECs) show that PAR-2 agonist peptides trigger the secretion of potent proinflammatory cytokines, including Tumor Necrosis Factor (TNF) and Granulocyte-Macrophage Colony-Stimulating Factor (CSF2). frontiersin.orgnih.gov This process involves the activation of key inflammatory signaling pathways, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). mdpi.comnih.govfrontiersin.org

Furthermore, PAR-2 signaling can transactivate other receptor systems known to be involved in kidney disease, such as the epidermal growth factor receptor (EGFR). frontiersin.orgnih.gov PAR-2 activation has also been linked to cellular senescence, a process that contributes to inflammatory kidney disease. nih.gov In aging and renal injury models, PAR-2 expression was associated with an increase in cellular senescence, and PAR-2 deficient mice were protected from this effect. nih.gov

PAR-2 also plays a role in the coagulation abnormalities often seen in CKD. frontiersin.org Activation of PAR-2 on HTECs stimulates the synthesis and secretion of Tissue Factor (TF), the primary initiator of the extrinsic coagulation cascade, which can enhance the risk of thrombosis within the kidney. frontiersin.org In a rat model of acute renal failure, a PAR-2 blocking peptide was shown to counteract endotoxin-induced inflammation and coagulation. nih.gov

Role in Fibrotic Processes in Kidney Models

Tubulointerstitial fibrosis is a common final pathway in the progression of CKD, and PAR-2 activation is a significant contributor to this process. frontiersin.orgnih.gov PAR-2 can drive the expansion and activation of fibroblasts and myofibroblasts, leading to the pathological deposition of collagen in the kidney. nih.gov

The activation of PAR-2 on human kidney tubular cells engages signaling pathways that create a fibrotic environment. frontiersin.orgnih.gov This includes the activation of transcription factors like Smad2, which is a key component of the TGF-β signaling pathway, a major driver of fibrosis. frontiersin.orgnih.gov Studies have demonstrated that PAR-2 activation can lead to an epithelial-mesenchymal transition process in the kidney, a key event in the development of fibrosis. nih.gov The synergistic action between PAR-2 and TGF-β signaling pathways can dramatically enhance the secretion of profibrotic molecules. frontiersin.org These findings highlight that antagonizing PAR-2 could be a viable strategy to ameliorate fibrotic processes in the kidney. frontiersin.org

Table 2: Role of PAR-2 in Preclinical Kidney Disease Models

Disease ModelKey Findings Related to PAR-2 ActivationReference
Chronic Kidney Disease (CKD)Induces secretion of inflammatory (TNF, CSF2) and fibrotic (PAI-1, CTGF) factors from tubular cells. frontiersin.orgnih.gov
Adenine-Induced NephropathyPAR-2 deficiency attenuated histological damage, inflammation, fibrosis, and oxidative stress. nih.gov
Cisplatin-Induced Renal InjuryPAR-2 deficient kidneys were protected from injury, showing reduced senescence and inflammation. nih.gov
Aging KidneyKidneys lacking PAR-2 exhibited reduced numbers of senescent cells and less inflammation. nih.gov
Crescentic GlomerulonephritisPAR-2 deficiency reduced glomerular crescent formation, proteinuria, and fibrin (B1330869) deposition. nih.gov
Endotoxin-Induced Acute Renal FailureA PAR-2 blocking peptide ameliorated renal fibrin deposition and inflammation. nih.gov

Hepatic System Investigations

Contributions to Liver Regeneration Studies

The role of Protease-activated receptor 2 (PAR-2) in liver regeneration is complex and appears to be highly dependent on the context of the injury. nih.govnih.gov Research has revealed a dual function where PAR-2 can either promote regeneration or exacerbate damage, depending on which cell type it is primarily activated in. nih.govnih.gov

In models of direct toxic liver injury, such as that induced by carbon tetrachloride (CCl₄), PAR-2 activation in the damaged liver tissue itself is crucial for promoting regeneration. nih.govnih.gov Studies have shown that PAR-2 knockout mice are unable to effectively regenerate liver tissue following CCl₄-induced damage. nih.gov This suggests that PAR-2 signaling within hepatocytes is a necessary component of the tissue repair process in response to direct chemical injury. nih.gov

Conversely, in models of immune-mediated liver damage, such as concanavalin (B7782731) A (ConA)-induced hepatitis, the role of PAR-2 is reversed. nih.govnih.gov In this context, where the primary damage is driven by an inflammatory attack from immune cells, activation of PAR-2 on leukocytes aggravates the inflammation and worsens the liver injury. nih.gov When PAR-2 is expressed in the immune system, the inflammatory response is intensified; however, if PAR-2 is absent from immune cells but present in the liver tissue, the liver is protected from the immune-mediated damage. nih.gov This highlights a critical distinction: PAR-2 activation in the immune system is pro-inflammatory and damaging, while its activation in the injured hepatic tissue is pro-regenerative. nih.govnih.gov

Involvement in Hepatic Inflammation Models

PAR-2 is a key player in the inflammatory processes associated with various liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). frontiersin.orgnih.govnih.gov Its expression is upregulated on multiple liver cell types, including hepatocytes, liver stellate cells, and inflammatory cells, in response to liver injury and inflammation. frontiersin.orgnih.gov

In the context of NAFLD and NASH, PAR-2 activation contributes significantly to disease progression. nih.gov Activation of PAR-2 on hepatic stellate cells promotes their transition into proliferative, collagen-secreting myofibroblasts, a key step in the development of liver fibrosis. frontiersin.orgnih.gov On hepatocytes, PAR-2 signaling can lead to increased fat accumulation (steatosis), production of reactive oxygen species (ROS), and cell death (necrosis). nih.gov Studies in mice with diet-induced NAFLD showed that hepatic Par2 gene expression was significantly increased and correlated with plasma cholesterol levels. nih.gov

Targeting PAR-2 has shown therapeutic potential in preclinical models of hepatic inflammation. In a mouse model of NASH, treatment with a PAR-2 pepducin inhibitor, PZ-235, significantly suppressed liver fibrosis, collagen deposition, and the expression of inflammatory cytokines. nih.gov The inhibitor also reduced steatosis, liver triglycerides, and plasma levels of liver enzymes (ALT and AST), indicating a protective effect against hepatocellular necrosis. nih.gov These findings suggest that PAR-2 drives multiple deleterious pathways in hepatic inflammation and fibrosis, making it an attractive target for therapeutic intervention in chronic liver diseases. nih.gov

Table 3: Effects of PAR-2 Modulation in Preclinical Liver Disease Models

Model SystemInterventionKey FindingsReference
NASH (Methionine-Choline-Deficient Diet)PAR-2 pepducin inhibitor (PZ-235)Suppressed liver fibrosis, collagen deposition, inflammatory cytokines, steatosis, and triglycerides. Reduced plasma ALT and AST. nih.gov
CCl₄-Induced Liver FibrosisPAR-2 pepducin inhibitor (PZ-235)Suppressed liver fibrosis and collagen deposition. Attenuated PAR-2-mediated ROS production in hepatocytes. nih.gov
CCl₄-Induced Direct Liver InjuryPAR-2 KnockoutImpaired liver regeneration, indicating PAR-2 in hepatocytes is required for repair. nih.gov
ConA-Induced Immune-Mediated HepatitisPAR-2 KnockoutProtected from liver damage, indicating PAR-2 on immune cells aggravates inflammation. nih.govnih.gov
NAFLD (High-Fat Diet)PAR-2 DeficiencyResulted in significant drops in plasma cholesterol and liver cholesterol content. nih.gov

Respiratory System Research

Activation of PAR-2 in the respiratory system has been shown to play a significant role in modulating airway inflammation and reactivity, primarily through neurogenic mechanisms.

The administration of PAR-2 activating peptides (PAR-2ap) in preclinical models has demonstrated a capacity to initiate and enhance airway inflammation. In murine models, instilling PAR-2ap directly into the lungs induces acute inflammation characterized by a significant increase in lung endothelial and epithelial permeability, leading to protein-rich pulmonary edema and increased extravascular lung water. nih.gov This inflammatory response involves a notable influx of neutrophils into the airways; one study observed a 12-fold increase in neutrophil numbers in bronchoalveolar lavage (BAL) fluid following PAR-2 activation. nih.gov

Mechanistically, PAR-2 activation triggers the release of various inflammatory mediators. Studies have documented increased levels of macrophage inflammatory protein-2 (MIP-2) and the neuropeptide Substance P in the lungs. nih.gov When administered in conjunction with an allergen like ovalbumin to sensitized mice, PAR-2ap significantly enhanced the allergen-mediated airway inflammation. nih.gov This was associated with an increase in the messenger RNA (mRNA) for tumor necrosis factor (TNF) and interleukin-5 (IL-5) in lung tissue, as well as elevated levels of IL-13 and TNF in the BAL fluid. nih.gov Interestingly, research suggests PAR-2 activation can also amplify pre-existing airway inflammation, even in the absence of continued allergen exposure. nih.gov However, the role of PAR-2 can be complex; in studies using bacterial lipopolysaccharide (LPS) to induce inflammation, simultaneous administration of a PAR-2 agonist peptide transiently potentiated MMP-9 activity but markedly inhibited the influx of neutrophils. proquest.com

Table 1: Effects of PAR-2 Activating Peptide on Respiratory Inflammation Markers

Model SystemPAR-2 ActivatorKey FindingsReference
Ventilated or Spontaneously Breathing MicePAR2-AP↑ Lung Permeability, ↑ Extravascular Lung Water, ↑ Neutrophil Influx (12-fold), ↑ MIP-2 & Substance P nih.gov
Ovalbumin-Sensitized MiceSLIGRL-NH2 (PAR-2ap)Enhanced allergen-mediated inflammation, ↑ TNF & IL-5 mRNA, ↑ IL-13 & TNF in BALF nih.gov
Mice (Intranasal Administration)SLIGRLWith LPS, transiently ↑ MMP-9 activity but inhibited neutrophil influx proquest.com

Current research indicates that PAR-2 activation in the airways primarily leads to bronchoconstriction rather than bronchodilation. Studies in mice have shown that administration of PAR-2 activating peptide causes an increase in airway tone. nih.gov This constrictive effect appears to be mediated by a neurogenic mechanism. The response is significantly diminished when sensory neurons are ablated with capsaicin and is virtually abolished by the use of antagonists for neurokinin 1 (NK1) or neurokinin 2 (NK2) receptors. nih.gov This suggests that PAR-2 activation on sensory nerve fibers triggers the release of neuropeptides like Substance P, which in turn act on airway smooth muscle to cause constriction. nih.gov

Beyond direct effects on airway tone, PAR-2 activation also influences other airway functions. It has been shown to increase the ciliary beat frequency and stimulate chloride permeability across the apical membrane of airway cells, which are fundamental processes for mucociliary clearance. nih.gov Furthermore, PAR-2 activation can stimulate the production of Muc5AC, a major component of airway mucus. nih.gov

Dermal System Investigations

In the skin, PAR-2 is expressed on various cell types, including keratinocytes, neurons, and immune cells, where it plays a multifaceted role in inflammatory diseases and epidermal homeostasis. frontiersin.org

PAR-2 activation is strongly implicated in the pathogenesis of several inflammatory skin conditions.

Atopic Dermatitis (AD): PAR-2 is considered a key driver of the inflammation, skin barrier dysfunction, and intense pruritus (itch) characteristic of AD. nih.govnih.gov Activation of PAR-2 in keratinocytes leads to the production of pro-inflammatory cytokines and chemokines, including thymic stromal lymphopoietin (TSLP), a critical initiator of the Th2-skewing inflammation seen in AD. frontiersin.orgnih.govnih.gov In mast cells, PAR-2 activation can trigger the release of IL-4 and IL-13. nih.gov Furthermore, PAR-2 activating proteases are recognized as potent pruritogens, causing itch independent of histamine. nih.gov

Contact Dermatitis: In preclinical models of allergic contact dermatitis induced by agents like oxazolone (B7731731) and dinitrofluorobenzene (DNFB), PAR-2 activation is a key inflammatory driver. nih.gov Inhibition of PAR-2 signaling in these models leads to a significant reduction in skin thickening and leukocyte infiltration, indicating that the receptor's activation is crucial for the inflammatory cascade. nih.gov

Psoriasis: Evidence points to an upregulated PAR-2 system in psoriatic lesions. frontiersin.org The expression of PAR-2 is significantly increased in the lesional skin of psoriasis patients. frontiersin.org In this context, the interaction of PAR-2 activating peptides with dermal mast cells results in the elevated secretion of the chemokine IL-8, which is involved in neutrophil recruitment. frontiersin.org Increased epidermal PAR-2 expression has also been specifically linked to severe itch in patients with scalp psoriasis. frontiersin.org

Table 2: Role of PAR-2 Activation in Inflammatory Skin Diseases

DiseaseKey Findings Related to PAR-2 ActivationReference
Atopic DermatitisInduces TSLP, TNF-α, NF-κB in keratinocytes; IL-4, IL-13 in mast cells; Drives itch, inflammation, and barrier dysfunction. nih.govnih.gov
Contact DermatitisMediates skin thickening and leukocyte infiltration in preclinical models. nih.gov
PsoriasisUpregulated in lesional skin; Promotes IL-8 secretion from mast cells; Correlates with itch severity. frontiersin.org

PAR-2 activation directly modulates the behavior of keratinocytes, the primary cells of the epidermis, affecting processes from phagocytosis to barrier function. Activating keratinocytes with peptides like SLIGKV-NH2 or SLIGRL-NH2 enhances their phagocytic capability, increasing their ability to ingest particles such as melanosomes. nih.govresearchgate.net This process is associated with actin polymerization and cytoskeletal reorganization. nih.gov

The receptor also influences inflammatory signaling and differentiation within keratinocytes. PAR-2 activation can lead to the expression of the differentiation marker Keratin 10 (K10) and the release of pro-inflammatory mediators like IL-8 and an increase in the expression of intercellular adhesion molecule 1 (ICAM-1). nih.govresearchgate.net However, this activation can be detrimental to the skin's protective function, as it has been shown to suppress the secretion of lipid lamellae, which are essential for maintaining epidermal barrier homeostasis. researchgate.net This dual role highlights the complex effects of PAR-2 on epidermal health, promoting certain aspects of cell function while impairing others crucial for barrier integrity. nih.govresearchgate.net

Metabolic Homeostasis and Disorders Research

Emerging evidence implicates PAR-2 in the regulation of metabolism and the pathophysiology of metabolic disorders. nih.gov Research suggests that chronic PAR-2 activation can stimulate inflammatory pathways that contribute to metabolic dysfunction. nih.govnih.gov Specifically, PAR-2 activation has been shown to regulate cellular metabolism and is linked to the development of insulin (B600854) resistance, obesity, and diabetes. nih.govnih.gov

In the context of metabolic dysfunction-associated fatty liver disease (MAFLD), PAR-2 is involved in the inflammatory response, lipid metabolism, and insulin resistance. frontiersin.org Mechanistically, PAR-2 can activate the NF-κB signaling pathway and the NLRP3 inflammasome, leading to the secretion of pro-inflammatory cytokines that drive the liver inflammation associated with the disease. frontiersin.org Studies in animal models have shown that PAR-2 antagonists can inhibit weight gain and mitigate metabolic dysfunction, supporting the concept that PAR-2 activation is a pro-metabolic disease signal. nih.govnih.gov

Role in Obesity Models

Protease-activated receptor 2 (PAR2), a G-protein coupled receptor, has been implicated in the development of obesity through its role in inflammation and metabolic dysfunction. mdpi.com Studies have shown that PAR2 expression is elevated in the adipose tissue of obese humans and rats. nih.goveurekalert.org This increased expression is particularly noted in stromal vascular cells, which include macrophages. nih.gov

The activation of PAR2 in adipose tissue contributes to a state of chronic low-grade inflammation, a hallmark of obesity. spandidos-publications.com This is characterized by the infiltration of immune cells, such as macrophages and mast cells, into the adipose tissue. nih.gov PAR2 activation on both adipocytes and macrophages leads to an increased expression of inflammatory factors. spandidos-publications.com Specifically, PAR2 agonists have been shown to enhance the migratory ability of macrophages. spandidos-publications.com Furthermore, dietary fatty acids, such as palmitic acid, can stimulate PAR2 expression in human macrophages, suggesting a direct link between diet, PAR2, and adipose inflammation. nih.goveurekalert.org

In preclinical models, the antagonism of PAR2 has been shown to have beneficial effects. Oral administration of a PAR2 antagonist in obese rats on a high-carbohydrate, high-fat diet resulted in a reduction in body weight, adiposity, and adipose tissue inflammation. nih.gov These findings highlight PAR2 as a potential therapeutic target for obesity and its associated inflammatory complications. nih.gov

Model SystemKey Findings
Obese Humans and RatsIncreased PAR2 expression in adipose tissue. nih.goveurekalert.org
Human MacrophagesDietary fatty acids stimulate PAR2 expression. nih.goveurekalert.org
Murine Primary Adipocytes and MacrophagesPAR2 activation increases inflammatory factor expression and macrophage migration. spandidos-publications.com
Diet-induced Obese RatsPAR2 antagonism reduces body weight, adiposity, and inflammation. nih.gov

Implications in Diabetes Research

The involvement of Protease-activated receptor 2 (PAR2) extends to the pathophysiology of diabetes, particularly in the context of insulin resistance. nih.gov Research indicates that PAR2 plays a role in regulating glucose homeostasis and insulin signaling. nih.govnih.gov

Studies have demonstrated that hepatic expression of PAR2 is increased in both patients and mice with diabetes and non-alcoholic fatty liver disease (NAFLD). nih.govnih.gov Mechanistic investigations using liver-specific PAR2-knockout mice have revealed that hepatic PAR2 can suppress glucose uptake, glycogen (B147801) storage, and insulin signaling. nih.govnih.gov The activation of PAR2 has been shown to downregulate the major glucose transporter in the liver, GLUT2, and inhibit the insulin-Akt signaling pathway. nih.govnih.gov This dual mechanism contributes to impaired glucose metabolism and insulin resistance. nih.govnih.gov

Investigations in Metabolic Syndrome Models

Metabolic syndrome is a cluster of conditions that increase the risk of cardiovascular disease and type 2 diabetes. Protease-activated receptor 2 (PAR2) has been identified as a key player in the development of metabolic dysfunction. nih.govnih.gov Its expression is correlated with obesity and it contributes to the inflammatory and metabolic disturbances characteristic of the syndrome. nih.gov

Research has shown that PAR2 activation promotes inflammation in adipose tissue, a central feature of metabolic syndrome. nih.gov This is driven by the infiltration of immune cells and the increased production of inflammatory mediators. nih.gov In animal models of diet-induced obesity, antagonism of PAR2 has been shown to attenuate not only weight gain and adiposity but also insulin resistance, cardiac fibrosis, and liver and pancreatic dysfunction. nih.gov This suggests a broad role for PAR2 in the multifaceted pathology of metabolic syndrome.

Furthermore, PAR2's involvement in insulin resistance and dyslipidemia, two core components of the metabolic syndrome, has been established in various preclinical studies. nih.govnih.gov By promoting inflammation and directly interfering with insulin signaling pathways, PAR2 activation contributes to the systemic metabolic dysregulation that defines this condition. nih.govnih.gov The potential of PAR2 antagonists to reverse these abnormalities highlights the receptor as a promising therapeutic target. nih.govnih.gov

Contributions to Lipid Metabolism Studies (e.g., Metabolic Dysfunction-Associated Fatty Liver Disease)

Protease-activated receptor 2 (PAR2) plays a significant role in lipid metabolism and the pathogenesis of metabolic dysfunction-associated fatty liver disease (MAFLD), previously known as non-alcoholic fatty liver disease (NAFLD). frontiersin.orgnih.gov Hepatic expression of PAR2 is elevated in patients with MAFLD and in corresponding animal models. nih.govnih.gov

PAR2 activation contributes to hepatic steatosis, the accumulation of fat in the liver, through multiple mechanisms. It has been shown to inhibit AMP-activated protein kinase (AMPK)-mediated autophagy, a key cellular process for lipid clearance. nih.gov The interaction between PAR2 and β-arrestin-2 is increased in high-fat diet conditions, leading to the inhibition of AMPK and exacerbation of lipid accumulation. nih.gov Furthermore, PAR2 signaling can induce the activity of peroxisome proliferator-activated receptor γ (PPARγ) via Forkhead box O1 (FoxO1), promoting lipogenesis and hepatic lipid accumulation. nih.gov

In addition to steatosis, PAR2 is involved in the progression of MAFLD to more severe forms, such as non-alcoholic steatohepatitis (NASH), by promoting liver fibrosis. frontiersin.orgnih.govnih.gov PAR2 activation on hepatic stellate cells, the primary fibrogenic cells in the liver, stimulates their proliferation and collagen production. frontiersin.orgnih.govnih.gov Pepducin-based PAR2 inhibitors have been shown to effectively suppress liver fibrosis, steatosis, inflammation, and hepatocellular necrosis in preclinical models of NASH, indicating the therapeutic potential of targeting PAR2 in MAFLD. frontiersin.orgnih.govnih.gov

Model SystemKey Findings
Patients and mice with MAFLD/NASHIncreased hepatic PAR2 expression. nih.govnih.gov
High-fat diet-fed micePAR2 promotes hepatic steatosis by inhibiting AMPK-mediated autophagy. nih.gov
db/db mice (model of type 2 diabetes and obesity)PAR2 signaling promotes hepatic lipid accumulation via the FoxO1/PPARγ pathway. nih.gov
Murine models of liver fibrosisPAR2 activation on hepatic stellate cells promotes fibrosis. frontiersin.orgnih.govnih.gov
Preclinical NASH modelsPAR2 inhibitors suppress fibrosis, steatosis, and inflammation. frontiersin.orgnih.govnih.gov

Cancer Biology Investigations

Role in Tumor Microenvironment Research

Protease-activated receptor 2 (PAR2) is a key modulator of the tumor microenvironment (TME), influencing angiogenesis, inflammation, and immune responses. iiarjournals.orgnih.gov The activation of PAR2, often by factors like tissue factor (TF)-factor VIIa complex present in the TME, can trigger the release of pro-angiogenic factors such as vascular endothelial growth factor (VEGF). iiarjournals.orgnih.govelectronicsandbooks.com This contributes to the formation of new blood vessels that are essential for tumor growth and metastasis. iiarjournals.orgnih.gov

In lung adenocarcinoma, for instance, PAR2 has been shown to promote tumor-associated angiogenesis by activating the epidermal growth factor receptor (EGFR) pathway, leading to increased VEGF expression. nih.gov Similarly, in breast cancer, PAR2 signaling on tumor cells promotes angiogenesis. researchgate.net Beyond its direct effects on endothelial cells, PAR2 activation on other stromal cells, like cancer-associated fibroblasts (CAFs) and mast cells, can also promote neoangiogenesis through the secretion of various angiogenic factors. frontiersin.org

PAR2 also plays a role in shaping the immune landscape of the TME. It can modulate the influx of inflammatory cells. nih.gov For example, in oral squamous cell carcinoma, kallikrein 5 (KLK5)-mediated PAR2 activation alters the tumor microenvironment by regulating the expression of inflammation-associated mRNAs and microRNAs, leading to changes in inflammatory cell influx. nih.gov Furthermore, PAR2 signaling in myeloid cells can promote adipose tissue macrophage inflammation, which has implications for tumor immune evasion. nih.govashpublications.org

Influence on Cancer Cell Proliferation and Migration

Protease-activated receptor 2 (PAR2) has been shown to directly influence the malignant behavior of cancer cells by promoting their proliferation, migration, and invasion. nih.govnih.gov Elevated PAR2 expression has been observed in various cancers, including breast, oral squamous cell, and colon cancer. nih.govnih.govphysiology.org

In breast cancer cells, PAR2 agonists have been found to induce significant chemokinesis (random cell migration) through a Gαi-c-Src-JNK-paxillin signaling pathway. nih.gov While not a potent growth enhancer in this context, its effect on cell motility is a critical aspect of metastasis. nih.gov Similarly, in colon cancer cell lines, PAR2 activation enhances wound healing responses, a process analogous to collective cell migration, which is dependent on Src kinase activity. physiology.org

In oral squamous cell carcinoma (OSCC), activation of PAR2 significantly promotes cell proliferation, migration, and invasion. nih.gov This is mediated through the activation of the PI3K/AKT signaling pathway. nih.gov The oncogenic functions of PAR2 have been reported in a variety of other cancers as well, where it can regulate multiple signaling pathways to enhance malignant behaviors. nih.gov For instance, in melanoma and prostate cancer cells, PAR2 activation, in conjunction with PAR1, enhances chemokinesis, and PAR2 activation alone can enhance experimental metastasis. aacrjournals.org

Cancer TypeKey Findings
Breast CancerPAR2 agonists induce chemokinesis via the Gαi-c-Src-JNK-paxillin pathway. nih.gov
Colon CancerPAR2 activation enhances wound healing/migration dependent on Src kinase. physiology.org
Oral Squamous Cell CarcinomaPAR2 promotes proliferation, migration, and invasion via the PI3K/AKT pathway. nih.gov
MelanomaPAR2 activation enhances experimental metastasis. aacrjournals.org
Lung AdenocarcinomaPAR2 promotes proliferation and stem cell sphere-forming. nih.gov

Contribution to Cancer-Related Pain Models

Protease-activated receptor 2 (PAR2) is increasingly recognized for its significant role in the complex mechanisms of cancer-related pain. nih.govresearchgate.net Preclinical investigations using various cancer models have established that PAR2 activation is a key step in the signaling cascade that leads to nociceptive sensitization and pain. metajournal.com The tumor microenvironment is rich in proteases, such as trypsin and tryptase, which are known activators of PAR2. nih.gov These proteases, released by cancer cells and associated inflammatory cells like mast cells, can directly activate PAR2 on the terminals of primary afferent neurons, initiating pain signals. nih.govjneurosci.org

Research has demonstrated a direct link between proteases from human cancer cells and mechanical hypersensitivity through a PAR2-dependent mechanism. nih.gov Studies using supernatant from human head and neck carcinoma cells, which have high proteolytic activity, induced significant and prolonged mechanical allodynia when administered to mice. nih.gov This effect was notably absent in mice genetically deficient in PAR2 (PAR2-knockout mice), confirming the receptor's critical involvement. nih.gov Furthermore, the upregulation of PAR2 on peripheral nociceptive afferents is suggested to be a key phenotypic change that contributes to the transition from acute to chronic cancer pain. nih.govnih.gov

Findings in Specific Cancer Pain Models

The contribution of PAR2 to cancer pain has been investigated in several preclinical models, most notably in oral cancer and bone cancer.

In models of oral squamous cell carcinoma (SCC) , a cancer type known for causing severe pain, PAR2 activation is a primary driver of nociception. nih.govscilit.com Proteases such as trypsin and cathepsin S, which are present in the oral cancer microenvironment, activate PAR2 on both neurons and cancer cells, contributing to pain. jneurosci.orgscilit.com Studies have shown that supernatant from human SCC cells induces acute functional allodynia in wild-type mice, an effect that is not observed in PAR2-deficient mice. jneurosci.org This highlights that the interaction between serine proteases and PAR2 is fundamental to acute cancer pain in this context. nih.gov The development of chronic cancer pain is also linked to PAR2, with evidence showing its upregulation in peripheral nerves in persistent cancer states. jneurosci.orgnih.gov

In the context of bone cancer pain , another condition characterized by severe and debilitating pain, PAR2 has also been identified as a key mediator. researchgate.netnih.gov Studies using rat models of bone cancer, where cancer cells are inoculated into the tibia, show a significant increase in PAR2 expression in dorsal root ganglion (DRG) neurons. researchgate.net This upregulation of PAR2 correlates with the development and persistence of pain behaviors, including mechanical allodynia and thermal hyperalgesia. metajournal.com The administration of PAR2 antagonists was found to reverse these pain behaviors. metajournal.com Further investigation into the downstream signaling pathways has revealed that PAR2 activation in the spinal cord contributes to cancer-induced bone pain by activating astrocytes and the ERK/CREB signaling pathway. nih.gov Silencing PAR2 has been shown to inhibit this pathway, alleviating pain in rat models. nih.gov

Preclinical Research Findings

The table below summarizes key findings from preclinical studies investigating the role of PAR2 in different cancer pain models.

Cancer ModelExperimental ApproachKey FindingsReference
Head & Neck Squamous Cell CarcinomaInjection of cancer cell supernatant into wild-type and PAR2-deficient mice.Supernatant induced mechanical allodynia in wild-type mice, which was absent in PAR2-deficient mice. nih.gov
Oral CancerGenetic deletion of F2RL1 (the gene for PAR2) on cancer cells or neurons.Deletion on either cell type partially reversed mechanical cancer allodynia. nih.gov
Bone Cancer (Rat Model)Inoculation of Walker 256 cancer cells into the tibia; administration of a PAR2 antagonist (FSLLRY-NH2).The PAR2 antagonist significantly improved limb use, weight-bearing, and reduced spontaneous flinching. It also potentiated the analgesic effects of morphine. bmj.com
Bone Cancer (Mouse Model)Tumor cell implantation; use of PAR2 antagonist and PAR2 knockout mice.Pain behaviors correlated with PAR2 up-regulation in DRG. PAR2 knockout or antagonist administration prevented/reversed pain behaviors. metajournal.com
Cancer-Induced Bone Pain (Rat Model)Induction of CIBP and subsequent PAR2 silencing.PAR2 knockdown inhibited astrocyte activation and the ERK/CREB pathway, alleviating pain. nih.gov

These studies collectively underscore that targeting the interaction between proteases and PAR2 is a promising strategy for managing cancer-related pain. nih.gov The evidence points to PAR2 being a central mediator in the pathogenesis of pain across different cancer types, involving mechanisms of peripheral and central sensitization. metajournal.comnih.gov

Development and Characterization of Par2 Modulators Utilizing Par2 Activating Peptide Insights

Design and Synthesis Strategies for PAR2 Activating Peptides

The development of synthetic PAR2 activating peptides has been a cornerstone of research into this receptor. These peptides are designed to activate the receptor in a manner independent of proteolytic cleavage, providing valuable tools for studying PAR2 function. portlandpress.com

Optimization of Peptide Length and Amino Acid Sequence

The prototypical synthetic PAR2 activating peptides are based on the human (SLIGKV-NH2) and rodent (SLIGRL-NH2) tethered ligand sequences. nih.govnih.gov Research has extensively explored the structure-activity relationships of these hexapeptides to enhance their potency and selectivity. researchgate.net

Key findings from these studies include:

Position 1 (Serine): This position is sensitive to modifications. N-terminal acetylation has been shown to eliminate PAR2 activity. researchgate.net

Position 2 (Leucine): Substitution of Leucine with bulky hydrophobic residues like Cyclohexylalanine (Cha) or Phenylalanine (Phe) can maintain or even enhance potency. nih.govresearchgate.net However, this position is critical for specificity, as some modifications can lead to off-target activity at PAR1. nih.gov

Position 3 (Isoleucine): While Isoleucine and Cyclohexylalanine are considered optimal, this position tolerates a variety of amino acid substitutions. nih.govresearchgate.net

Position 4 (Glycine): Substitution with Alanine (B10760859) or Cyclohexylalanine can increase potency. researchgate.net

Position 5 (Arginine/Lysine): These basic residues can be successfully replaced with large hydrophobic amino acids. researchgate.net

Position 6 (Leucine/Valine): The presence of a Lysine at this position in some analogs has been shown to yield potent agonists. researchgate.net

A "directed" library of over 100 PAR agonist peptide analogues was synthesized and evaluated to create a detailed structure-function profile for specific action on PAR-2. researchgate.net This systematic approach has led to the identification of peptides with improved potency and selectivity. researchgate.net

Impact of N-Terminal and C-Terminal Modifications (e.g., Amidation, Furoylation)

Modifications at the N- and C-termini of the peptide sequence have proven to be effective strategies for enhancing the stability, potency, and in some cases, the functional selectivity of PAR2 activating peptides.

C-Terminal Amidation: The addition of an amide group to the C-terminus of synthetic peptides, such as SLIGRL-NH2 and SLIGKV-NH2, is a common modification that generally enhances their potency and stability. nih.gov

N-Terminal Modifications:

Furoylation: The addition of a 2-furoyl group to the N-terminus of LIGRLO-NH2 resulted in 2-furoyl-LIGRLO-NH2, a highly potent PAR2 peptide agonist. nih.govacs.org This modification has been shown to significantly increase the peptide's ability to induce intracellular calcium mobilization. acs.org

Other N-Terminal Caps: To improve upon the metabolic instability of the 2-furoyl group, other N-terminal modifications have been explored. acs.org For instance, replacing it with a 2-aminothiazol-4-yl or 6-aminonicotinyl group has yielded selective PAR2 agonists with comparable potency. acs.org

Spacer Insertion: The introduction of short, uncharged spacers, such as serine-glycine (SG) or serine-glycine-serine-glycine (SGSG), between the peptide and a surface can increase the accessibility of the peptide, leading to enhanced binding and signal response in experimental assays. uci.edu

These modifications highlight the tunability of PAR2 activating peptides, allowing for the development of tool compounds with specific desired properties.

Potency, Efficacy, and Selectivity Profiling of PAR2 Activating Peptides

The characterization of PAR2 activating peptides involves a comprehensive assessment of their potency, efficacy, and selectivity across various signaling pathways.

Potency and Efficacy: The potency of PAR2 agonists is typically measured by their half-maximal effective concentration (EC50) or the negative logarithm of this value (pEC50). Efficacy refers to the maximal response a ligand can produce.

Synthetic peptides like SLIGRL-NH2 and SLIGKV-NH2 are considered standard agonists but possess relatively low potency, typically in the micromolar range. nih.govnih.gov Modifications, such as N-terminal furoylation, have led to more potent agonists. For example, 2-furoyl-LIGRLO-NH2 exhibits an EC50 of 0.84 μM for intracellular calcium concentration increase. acs.org Non-peptidic agonists like GB110 have also been developed and show comparable potency to synthetic peptides. nih.gov

The following table summarizes the potency of various PAR2 agonists in inducing calcium mobilization:

CompoundEC50 / pEC50 (Calcium Mobilization)Cell LineReference
SLIGRL-NH2pEC50 = 5.91321N1-hPAR2 nih.gov
SLIGKV-NH2pEC50 = 5.9 ± 0.1U2OS-hPAR2 nih.gov
2-furoyl-LIGRLO-NH2EC50 = 0.84 μM16HBE14o- acs.org
Compound 1 (2-aminothiazol-4-yl)EC50 = 1.77 μM16HBE14o- acs.org
Compound 2 (6-aminonicotinyl)EC50 = 2.60 μM16HBE14o- acs.org
GB110pEC50 = 7.5 ± 0.1U2OS-hPAR2 nih.gov
AC-55541pEC50 = 6.6Not specified abcam.com
AY77 (Isox-Cha-Chg-NH2)EC50 = 40 nMCHO-hPAR2 nih.govfigshare.comacs.orgacs.org
AY254 (Isox-Cha-Chg-A-R-NH2)EC50 = 80 nMCHO-hPAR2 nih.govfigshare.comacs.orgacs.org

Selectivity: A crucial aspect of agonist profiling is determining its selectivity for PAR2 over other related receptors, particularly PAR1. Some peptide modifications, while increasing potency at PAR2, can inadvertently introduce activity at PAR1. nih.govresearchgate.net For example, substitution of Leucine at position 2 with certain residues can lead to PAR1 activation. nih.gov Therefore, careful screening against a panel of receptors is essential to establish the selectivity profile of any new PAR2 modulator. abcam.com

Biased Agonism and Functional Selectivity Studies of PAR2 Activating Peptides

The concept of biased agonism, or functional selectivity, has revolutionized the understanding of G protein-coupled receptor (GPCR) signaling, including that of PAR2. It posits that different ligands can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways. nih.govnih.gov

Ligand-Induced Receptor Conformations and Pathway Selectivity

PAR2 activation is not a simple on-off switch. The receptor can couple to multiple G proteins (Gαq/11, Gαs, Gα12/13) and G protein-independent pathways, such as those involving β-arrestins. frontiersin.orgnih.gov The specific signaling cascade initiated depends on the activating ligand. nih.gov

For instance, PAR2 activation can lead to:

Gαq/11-mediated signaling: This pathway results in the mobilization of intracellular calcium ([Ca2+]i). frontiersin.orgnih.gov

MAP Kinase (ERK1/2) activation: This pathway is often linked to cell proliferation and inflammatory responses. nih.govnih.gov

Structural studies have begun to shed light on the molecular basis of PAR2 activation. Cryo-electron microscopy has revealed that the tethered ligand binds to a shallow, constricted orthosteric binding pocket, inducing conformational changes that are essential for receptor activation. nih.gov It is hypothesized that different agonists, by interacting with this pocket in subtly different ways, can induce distinct active-state conformations of the receptor, thereby dictating which intracellular signaling partners are engaged. nih.gov

Identification of Biased Agonist Tools for Specific Signaling Pathways

The exploration of structure-activity relationships has led to the identification of biased agonists that selectively activate one PAR2-mediated signaling pathway over another. nih.govfigshare.comacs.orgacs.org These biased agonists are invaluable tools for dissecting the physiological and pathological roles of specific PAR2 signaling cascades. nih.govnih.gov

A notable study investigating a series of 26 compounds identified several biased agonists with distinct signaling profiles: nih.govfigshare.comacs.orgacs.org

DF253 (2f-LAAAAI-NH2): This compound is a highly biased agonist for the calcium signaling pathway. It effectively triggers PAR2-mediated calcium release (EC50 2 μM) but has a negligible effect on ERK1/2 phosphorylation (EC50 > 100 μM). nih.govfigshare.comacs.orgacs.org

AY77 (Isox-Cha-Chg-NH2): This peptide is a potent calcium-biased agonist, with an EC50 of 40 nM for calcium release and a much higher EC50 of 2 μM for ERK1/2 phosphorylation. nih.govfigshare.comacs.orgacs.org

AY254 (Isox-Cha-Chg-A-R-NH2): In contrast, this analogue is an ERK-biased agonist. It potently activates ERK1/2 (EC50 2 nM) while being less potent at inducing calcium mobilization (EC50 80 nM). nih.govfigshare.comacs.orgacs.org

The functional consequences of this biased agonism are significant. In human colorectal carcinoma cells, the ERK-biased agonist AY254, but not the calcium-biased agonists AY77 or DF253, was able to attenuate cytokine-induced caspase activation, promote wound healing, and induce IL-8 secretion, all through PAR2-ERK1/2 signaling. nih.govacs.orgacs.org

The following table provides a summary of the biased agonism profiles of these tool compounds:

CompoundSignaling BiasEC50 (Calcium Release)EC50 (ERK1/2 Phosphorylation)Reference
DF253 (2f-LAAAAI-NH2)Calcium-biased2 μM> 100 μM nih.govfigshare.comacs.orgacs.org
AY77 (Isox-Cha-Chg-NH2)Calcium-biased40 nM2 μM nih.govfigshare.comacs.orgacs.org
AY254 (Isox-Cha-Chg-A-R-NH2)ERK-biased80 nM2 nM nih.govfigshare.comacs.orgacs.org

The development of such biased agonists provides a more nuanced approach to targeting PAR2, potentially allowing for the selective engagement of therapeutic pathways while avoiding those that may lead to adverse effects.

Preclinical Stability and Pharmacokinetic Considerations for PAR2 Activating Peptides

The therapeutic utility of peptides is often hampered by their poor metabolic stability and pharmacokinetic properties. Protease-activated receptor 2 (PAR2) activating peptides are no exception, exhibiting a characteristically short half-life in biological systems. This inherent instability is a critical consideration in the design and interpretation of preclinical studies.

The transient nature of PAR2 activating peptide activity has been observed in various experimental settings. For instance, the hemodynamic effects of the PAR2 agonist 2-furoyl-LIGRLO-NH2 in rats were found to normalize within 12 minutes of administration. Similarly, in studies of intestinal tissue, the response to the PAR2 activating peptide SL-NH2 peaked rapidly and returned to baseline levels within a 10-minute timeframe nih.gov. This rapid inactivation is largely attributed to degradation by peptidases present in plasma and tissues.

Efforts to enhance the stability of PAR2 activating peptides have included chemical modifications. One common strategy is the amidation of the C-terminus, as seen in SLIGRL-NH2, which can confer increased resistance to carboxypeptidases aging-us.com. Another approach involves the incorporation of unnatural amino acids or N-terminal capping groups, such as the 2-furoyl group, to protect against aminopeptidase (B13392206) activity nih.gov. While these modifications can improve in vitro potency and stability, in vivo efficacy often remains limited by rapid clearance and poor bioavailability nih.gov.

The challenges associated with the stability of peptide-based PAR2 agonists have spurred the development of non-peptidic small molecule agonists. Compounds such as GB110 and IK187 have been developed to mimic the action of PAR2 activating peptides but with improved metabolic stability, offering more sustained receptor activation for in vivo studies nih.govnih.gov. The demonstrable metabolic stability of these non-peptidic agonists underscores the inherent pharmacokinetic liabilities of their peptide-based counterparts.

Compound Observation Implication
2-furoyl-LIGRLO-NH2Blood pressure effect normalized within 12 minutes in rats.Rapid in vivo inactivation.
SL-NH2Intestinal tissue response peaked and returned to baseline within 10 minutes. nih.govTransient local activity.
SLIGRL-NH2C-terminal amidation. aging-us.comIncreased resistance to certain peptidases.
Non-peptidic agonists (e.g., GB110, IK187)Demonstrate enhanced metabolic stability. nih.govnih.govOvercoming the limitations of peptide-based agonists.

Development of PAR2 Antagonists and Inhibitors Based on Activating Peptide Principles

The insights gained from the structure and function of PAR2 activating peptides have been instrumental in the rational design of PAR2 antagonists and inhibitors. By understanding the molecular determinants of receptor activation, researchers have been able to develop various classes of modulators aimed at blocking PAR2 signaling.

Peptide-Based Antagonists (e.g., LSIGRL-NH2, FSLLRY-NH2)

Early efforts to develop PAR2 antagonists focused on modifying the sequences of activating peptides. The rationale was that peptides with similar sequences to the tethered ligand could bind to the receptor without inducing the conformational change required for activation, thereby acting as competitive antagonists.

LSIGRL-NH2 and FSLLRY-NH2 are two such peptide-based antagonists that were developed based on the rearrangement of human and rodent tethered ligand sequences. These peptides have been shown to inhibit trypsin-mediated PAR2 activation with IC50 values in the range of 50–200 µM. Their mechanism of action is believed to involve interaction with the tethered ligand receptor-docking site on the second extracellular loop (ECL-2) of PAR2, thereby preventing the endogenous tethered ligand from binding and activating the receptor nih.gov.

However, the use of these peptide-based antagonists is not without its complexities. For instance, it has been discovered that FSLLRY-NH2, while acting as a PAR2 antagonist, can also activate the mas-related G protein-coupled receptor C11 (MrgprC11) researchgate.netnih.gov. This off-target activity highlights a significant challenge in the development of specific peptide-based modulators and underscores the importance of thorough characterization.

Non-Peptide Small Molecule Antagonists (e.g., AZ8838, AZ3451, ENMD-1068)

The inherent limitations of peptide-based drugs, such as poor oral bioavailability and metabolic instability, have driven the development of non-peptide small molecule PAR2 antagonists. These compounds offer the potential for improved pharmacokinetic properties and therapeutic applicability.

AZ8838 : This is a potent, competitive, and allosteric non-peptide antagonist of human PAR2 with a pKi of 6.4. AZ8838 binds to an occluded pocket near the extracellular surface of the receptor, effectively competing with the tethered ligand medchemexpress.comguidetopharmacology.org. It has been shown to be orally active and to exhibit anti-inflammatory effects in a rat paw edema model medchemexpress.cominvivochem.com.

AZ3451 : A potent PAR2 antagonist with an IC50 of 23 nM, AZ3451 binds to a remote allosteric site outside the helical bundle of the receptor aging-us.commedchemexpress.comselleck.co.jp. This binding prevents the structural rearrangements necessary for receptor activation. In preclinical models of osteoarthritis, AZ3451 has demonstrated protective effects by inhibiting inflammation, cartilage degradation, and apoptosis in chondrocytes nih.govaging-us.com.

ENMD-1068 : Identified as one of the first non-peptide PAR2 antagonists, ENMD-1068 is a piperazine (B1678402) derivative that has been shown to reduce joint swelling in murine models of inflammation nih.govnih.gov. It has also been investigated for its potential in treating conditions such as endometriosis, where it was found to inhibit the growth of endometriotic lesions in a mouse model nih.govresearchgate.net.

Compound Mechanism of Action Reported In Vitro/In Vivo Effects
AZ8838 Competitive, allosteric antagonist binding to an occluded pocket near the extracellular surface. medchemexpress.comguidetopharmacology.orgOrally active; anti-inflammatory in a rat paw edema model. medchemexpress.cominvivochem.com
AZ3451 Binds to a remote allosteric site, preventing receptor activation. aging-us.commedchemexpress.comselleck.co.jpProtective effects in osteoarthritis models; inhibits inflammation and cartilage degradation. nih.govaging-us.com
ENMD-1068 Non-peptide antagonist. nih.govReduces joint swelling in inflammatory models; inhibits endometriosis development in mice. nih.govnih.govnih.govresearchgate.net

Antibody-Based Modulators

Antibody-based therapies represent another promising avenue for the specific targeting of PAR2. Monoclonal antibodies can be designed to bind to specific epitopes on the extracellular domains of the receptor, thereby sterically hindering the binding of activating proteases or the tethered ligand.

An example is the antibody MAB3949 , the antigen-binding fragment (Fab) of which has been co-crystallized with PAR2. This antibody binds to the extracellular surface of the receptor, preventing the tethered ligand from accessing its binding site on ECL-2 nih.govesrf.fr. Another notable antibody is MEDI0618 , which has entered Phase I clinical trials for the treatment of chronic pain associated with osteoarthritis, marking a significant milestone in the therapeutic development of PAR2 modulators nih.gov.

Pepducins Targeting Intracellular Receptor Domains

Pepducins are a novel class of cell-penetrating lipopeptides that are designed to target the intracellular loops of G protein-coupled receptors (GPCRs). Unlike traditional antagonists that act on the extracellular side of the receptor, pepducins traverse the cell membrane and modulate receptor signaling from within.

The pepducin PZ-235 is a PAR2 antagonist that was developed based on the third intracellular loop (i3) of the receptor. By targeting this intracellular domain, PZ-235 is thought to stabilize the receptor in an inactive conformation, thereby inhibiting signal transduction nih.govnih.gov. In preclinical models of atopic dermatitis, PZ-235 has been shown to be effective in reducing inflammation and itch, demonstrating the therapeutic potential of this innovative approach to PAR2 modulation nih.gov.

Challenges in PAR2 Modulator Design and Therapeutic Targeting

Despite significant progress in understanding the role of PAR2 in various physiological and pathological processes, the development of clinically effective PAR2 modulators has been fraught with challenges. These challenges stem from the unique and complex nature of PAR2 activation and signaling.

One of the primary hurdles is the irreversible proteolytic mechanism of activation . Unlike conventional receptors that are activated by the reversible binding of a soluble ligand, PAR2 is activated by enzymatic cleavage, which generates a tethered ligand that is permanently attached to the receptor nih.gov. This makes it difficult to design competitive antagonists that can effectively displace the high local concentration of the tethered ligand.

Furthermore, the issue of protease promiscuity adds another layer of complexity. Multiple proteases can cleave and activate PAR2 at different sites, potentially leading to distinct signaling outcomes, a phenomenon known as biased agonism escholarship.org. This means that an antagonist designed to block activation by one protease may not be effective against others.

Receptor dimerization is another important consideration. PAR2 can form homodimers or heterodimers with other PARs (e.g., PAR1) or other GPCRs. These interactions can influence receptor signaling and pharmacology, making it challenging to predict the effect of a modulator in a complex biological system where multiple receptor subtypes are expressed nih.gov.

Finally, the potential for biased signaling presents both a challenge and an opportunity. Different ligands (including the tethered ligand generated by different proteases) can stabilize distinct receptor conformations, leading to the preferential activation of certain downstream signaling pathways over others escholarship.org. While this complexity makes it difficult to develop a "one-size-fits-all" antagonist, it also opens the door for the design of biased antagonists that selectively block disease-relevant pathways while preserving beneficial signaling. The observation that some compounds initially identified as antagonists were later found to have partial agonist activity highlights the subtleties of PAR2 pharmacology mdpi.com.

Q & A

Q. What are the recommended synthesis and validation protocols for PAR-2 Activating Peptide acetate (SLIGRL-NH2 acetate)?

The peptide is synthesized via solid-phase peptide synthesis (SPPS), involving resin activation, sequential amino acid coupling, and NH2-terminal amidation. Purity (≥98%) is validated using HPLC, mass spectrometry, and amino acid analysis. Stock solutions (1–5 mM in HEPES buffer, pH 7.4) are quantified via amino acid analysis to confirm concentration and stability .

Q. What storage conditions ensure peptide stability for long-term experiments?

Store lyophilized powder at -20°C for up to 3 years. For dissolved peptides (e.g., in DMSO), use -80°C for 1 year. Avoid repeated freeze-thaw cycles to prevent degradation. Working concentrations (e.g., 10 mM in DMSO) should be freshly diluted in physiological buffers .

Q. How is PAR-2 activation measured in vascular relaxation assays?

Use endothelium-denuded aortic rings with intact perivascular adipose tissue (PVAT). Pre-treat tissues with L-NAME (a nitric oxide synthase inhibitor) to isolate PAR-2-mediated relaxation. Dose-response curves (e.g., 1–20 µM SLIGRL-NH2) yield EC50 values (e.g., 10 µM in aortic rings) .

Advanced Research Questions

Q. How do tissue-specific factors contribute to discrepancies in EC50 values across studies?

Variations in EC50 (e.g., 10 µM in vascular vs. 0.075 µM in cellular calcium assays) arise from differences in receptor density, coupling efficiency (e.g., Gαq vs. Gαi pathways), and tissue-specific modifiers like PVAT. Validate models using PAR-2 knockout controls or antagonists (e.g., AZ3451, IC50: 23 nM) .

Q. What experimental strategies distinguish PAR-2 activation from off-target effects on MrgprC11?

SLIGRL-NH2 activates both PAR-2 and MrgprC11. Use selective PAR-2 antagonists (e.g., monoclonal antibodies blocking extracellular ligand binding) or MrgprC11-deficient models. Alternatively, employ PAR-2-specific agonists (e.g., tcY-NH2) for comparative studies .

Q. How can researchers resolve conflicting data on PAR-2’s role in inflammatory pain?

Contradictions may stem from mast cell-dependent vs. -independent mechanisms. Pre-treat with cromolyn (mast cell stabilizer) or compound 48/80 (mast cell degranulator) to assess histamine-independent pathways. Measure prostaglandin (PGE2) and nitric oxide (NO) levels, as PAR-2 activation upregulates COX-2 and iNOS .

Q. What methods confirm PAR-2 specificity in in vivo models?

Use genetic knockout (PAR-2⁻/⁻) mice or siRNA knockdown in target tissues. Validate with functional assays (e.g., calcium flux, ERK phosphorylation). Cross-validate findings with alternative PAR-2 agonists (e.g., PAR2 (1-6) amide) and antagonists .

Methodological Considerations

Q. How should stock solutions be prepared for in vivo pharmacokinetic studies?

Dissolve the peptide in DMSO (≤5% final concentration) and dilute in sterile saline or PBS containing 30% PEG300 and 5% Tween 80 for improved solubility. For a 10 mg/kg dose in mice (20 g body weight), prepare a 2 mg/mL working solution .

Q. What controls are essential for studies comparing PAR-2 agonists?

Include:

  • Negative controls : PAR-2 antagonists (e.g., AZ3451) or scrambled peptides (e.g., LSIGRL-NH2).
  • Positive controls : Trypsin (native PAR-2 activator) or PAR2 (1-6) amide (EC50: 0.075 µM in calcium assays).
  • System controls : Assess baseline activity in PAR-2⁻/⁻ models .

Q. How can matrix metalloproteinase (MMP) activity be linked to PAR-2 signaling in disease models?

In caries or cancer studies, PAR-2 activation upregulates MMP-2/-9/-13/-14. Use zymography or fluorogenic substrates to quantify MMP activity. Correlate with PAR-2 expression via immunohistochemistry or qPCR in diseased vs. healthy tissues .

Data Interpretation and Troubleshooting

Q. Why do some studies report divergent effects of PAR-2 activation on vascular tone?

Contradictory findings (vasodilation vs. vasoconstriction) depend on endothelial integrity and PVAT presence. In endothelium-intact models, PAR-2 triggers NO-dependent relaxation. In denuded vessels, PVAT-derived ADRF (adipocyte-derived relaxing factor) mediates relaxation .

Q. How to address low reproducibility in PAR-2-mediated smooth muscle contraction assays?

Ensure peptide stability by avoiding repeated thawing. Pre-equilibrate tissues in oxygenated physiological buffers (e.g., Krebs-Henseleit). Verify receptor desensitization by applying repeated doses with sufficient washout periods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.